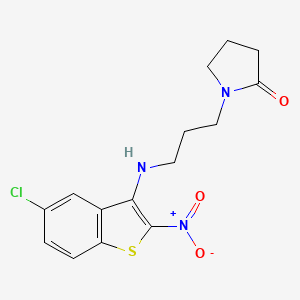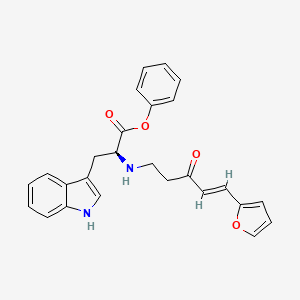
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-benzylpiperazin-1-yl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with 4-benzylpiperazine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
科学的研究の応用
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
作用機序
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
類似化合物との比較
5-(4-Benzylpiperazin-1-yl)pyrrolidin-2-one can be compared to other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: The parent compound, which lacks the benzylpiperazine substitution.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group, known for its use in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives .
特性
CAS番号 |
91703-14-9 |
|---|---|
分子式 |
C15H21N3O |
分子量 |
259.35 g/mol |
IUPAC名 |
5-(4-benzylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O/c19-15-7-6-14(16-15)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,16,19) |
InChIキー |
WHFMOAWGEHXTJG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1N2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















